molecular formula C8H8N2O3 B3191463 1-(3-Amino-5-nitrophenyl)ethanone CAS No. 5456-49-5

1-(3-Amino-5-nitrophenyl)ethanone

Cat. No.: B3191463
CAS No.: 5456-49-5
M. Wt: 180.16 g/mol
InChI Key: YRRSEQCBYUJZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-5-nitrophenyl)ethanone is an aromatic ketone derivative characterized by an acetophenone backbone substituted with an amino (-NH₂) group at the 3-position and a nitro (-NO₂) group at the 5-position of the benzene ring. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol.

Properties

CAS No.

5456-49-5

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(3-amino-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,9H2,1H3

InChI Key

YRRSEQCBYUJZPI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N

Other CAS No.

5456-49-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Amino-5-nitrophenyl)ethanone with structurally related acetophenone derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

Compound Name CAS Number Substituents (Positions) Key Properties/Reactivity Reference
This compound - -NH₂ (3), -NO₂ (5) Synergistic electronic effects: Amino (EDG) enhances ring reactivity, nitro (EWG) directs electrophilic substitution. -
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 -NH₂ (2), -NO₂ (6) Steric hindrance between adjacent groups reduces reactivity in coupling reactions. Low hazard classification .
1-(5-Hydroxy-2-nitrophenyl)ethanone 30879-49-3 -OH (5), -NO₂ (2) Hydroxy group increases solubility; nitro at 2-position deactivates ring for electrophilic attack .
1-(2-Chlorophenyl)ethanone 2142-68-9 -Cl (2) Chloro (EWG) directs electrophilic substitution to the 4-position. Used in fragrance synthesis .

Key Insight: The 3-amino-5-nitro substitution in the target compound allows for regioselective reactions, as the amino group activates the ring while the nitro group directs incoming electrophiles to specific positions. This contrasts with 1-(2-Amino-6-nitrophenyl)ethanone, where steric and electronic clashes may limit reactivity .

Research Findings and Data Gaps

Caution is advised during handling .

Spectroscopic Data : Structural analogs in and were characterized via UV-Vis, FT-IR, and NMR. Similar methods would apply to the target compound.

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